molecular formula C9H10FNO3 B13051319 (3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid

(3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid

Katalognummer: B13051319
Molekulargewicht: 199.18 g/mol
InChI-Schlüssel: OWRCNFJSCXKAHC-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid is an organic compound that features both amino and hydroxy functional groups, along with a fluorine atom. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry. The presence of the fluorine atom often imparts unique properties to the molecule, such as increased metabolic stability and altered biological activity.

Vorbereitungsmethoden

The synthesis of (3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of fluorinated precursors and amino acid derivatives. The reaction typically requires a catalyst, such as a copper-based catalyst, to facilitate the formation of the desired product . Industrial production methods may involve biocatalytic processes, which offer advantages in terms of environmental and safety impacts .

Analyse Chemischer Reaktionen

(3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the binding affinity of the compound to its target, while the amino and hydroxy groups participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

(3R)-3-Amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H10FNO3

Molekulargewicht

199.18 g/mol

IUPAC-Name

(3R)-3-amino-3-(3-fluoro-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-3-1-2-5(9(6)14)7(11)4-8(12)13/h1-3,7,14H,4,11H2,(H,12,13)/t7-/m1/s1

InChI-Schlüssel

OWRCNFJSCXKAHC-SSDOTTSWSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)F)O)[C@@H](CC(=O)O)N

Kanonische SMILES

C1=CC(=C(C(=C1)F)O)C(CC(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.